Cas no 854754-21-5 (2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde)
2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Thiazolecarboxaldehyde,2-(methoxymethyl)-
- 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde
- 4-Thiazolecarboxaldehyde, 2-(methoxymethyl)-
- 2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde
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- MDL: MFCD14690989
- Inchi: 1S/C6H7NO2S/c1-9-3-6-7-5(2-8)4-10-6/h2,4H,3H2,1H3
- InChI Key: JCCXHAVNJUBOEN-UHFFFAOYSA-N
- SMILES: S1C=C(C=O)N=C1COC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M337375-10mg |
2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde |
854754-21-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M337375-50mg |
2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde |
854754-21-5 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | M337375-100mg |
2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde |
854754-21-5 | 100mg |
$ 275.00 | 2022-06-03 | ||
| Chemenu | CM526415-1g |
2-(Methoxymethyl)thiazole-4-carbaldehyde |
854754-21-5 | 98% | 1g |
$579 | 2023-01-04 | |
| Enamine | EN300-93304-0.05g |
2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde |
854754-21-5 | 95% | 0.05g |
$168.0 | 2024-05-21 | |
| Enamine | EN300-93304-0.1g |
2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde |
854754-21-5 | 95% | 0.1g |
$252.0 | 2024-05-21 | |
| Enamine | EN300-93304-0.25g |
2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde |
854754-21-5 | 95% | 0.25g |
$361.0 | 2024-05-21 | |
| Enamine | EN300-93304-0.5g |
2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde |
854754-21-5 | 95% | 0.5g |
$569.0 | 2024-05-21 | |
| Enamine | EN300-93304-1.0g |
2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde |
854754-21-5 | 95% | 1.0g |
$728.0 | 2024-05-21 | |
| Enamine | EN300-93304-2.5g |
2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde |
854754-21-5 | 95% | 2.5g |
$1428.0 | 2024-05-21 |
2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde Suppliers
2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde
Introduction to 2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde (CAS No. 854754-21-5)
2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 854754-21-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole family, a class of molecules known for their diverse biological activities and utility in drug development. The structural features of 2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde, particularly the presence of an aldehyde group and a methoxymethyl substituent, make it a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal applications.
The thiazole core is a six-membered aromatic ring consisting of sulfur and nitrogen atoms, which is flanked by two carbon atoms. This unique structural motif imparts distinctive electronic and steric properties to thiazole derivatives, making them valuable scaffolds in drug design. The aldehyde functionality at the 4-position of the thiazole ring in 2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde provides a reactive site for further chemical modifications, enabling the synthesis of more complex molecules. Additionally, the methoxymethyl group (also known as an isopropylidene ether) introduces additional reactivity and steric bulk, which can influence both the physical properties and biological interactions of the compound.
In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The aldehyde group in 2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde is particularly noteworthy, as it can participate in condensation reactions with various nucleophiles to form imines, Schiff bases, or other functionalized derivatives. Such transformations are frequently employed in medicinal chemistry to explore new pharmacophores and optimize drug-like properties.
One of the most compelling aspects of 2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde is its potential as a building block for the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with enhanced efficacy and selectivity. For instance, studies have demonstrated that thiazole derivatives can interact with specific biological targets by exploiting the electronic properties of the heterocyclic ring. The methoxymethyl group further modulates these interactions by influencing both solubility and metabolic stability.
The synthesis of 2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include condensation reactions between thiourea or its derivatives with β-keto esters or α-haloketones to form the thiazole core. Subsequent functionalization at the 4-position via oxidation or other electrophilic substitution methods introduces the aldehyde group. The introduction of the methoxymethyl group can be achieved through etherification reactions or by protecting existing hydroxyl groups followed by methylation.
Recent advances in synthetic methodologies have enabled more efficient and scalable production of 2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde, making it more accessible for research purposes. Techniques such as flow chemistry and microwave-assisted synthesis have been employed to accelerate reaction times and improve yields. These innovations are particularly valuable in pharmaceutical research, where rapid access to diverse chemical libraries is essential for hit identification and lead optimization.
Beyond its synthetic utility, 2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde has shown promise in several preclinical studies. Researchers have investigated its potential as an intermediate in the synthesis of kinase inhibitors, which are critical targets in oncology research. Thiazole-based kinase inhibitors have demonstrated significant activity against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. The aldehyde group provides a handle for further derivatization to fine-tune binding affinity and selectivity.
Additionally, there is growing evidence suggesting that thiazole derivatives may have applications beyond oncology. Studies have explored their antimicrobial properties against resistant strains of bacteria and fungi. The structural versatility of compounds like 2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde allows for modifications that can enhance their ability to disrupt microbial cell membranes or inhibit essential metabolic processes. Such findings highlight the compound's potential as a starting point for developing novel antimicrobial agents.
The pharmacokinetic profile of 2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde is another area of interest. Researchers are evaluating how structural features such as the methoxymethyl group influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles. Understanding these parameters is crucial for assessing the feasibility of translating preclinical findings into clinical applications. Advances in computational modeling and molecular dynamics simulations are being used to predict how different substituents affect pharmacokinetic behavior before experimental validation.
In conclusion,2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde (CAS No. 854754-21-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing diverse bioactive molecules. Recent studies underscore its role in developing kinase inhibitors and antimicrobial agents, demonstrating its versatility as a chemical scaffold. As synthetic methodologies continue to evolve and our understanding of biological targets deepens,2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde is poised to play an increasingly important role in drug discovery efforts aimed at addressing unmet medical needs.
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